Boc-(S)-3-amino-2-phenylpropan-1-ol is a specialized chiral β²-amino alcohol building block, characterized by a primary hydroxyl group, an (S)-configured phenyl-bearing stereocenter at the C2 position, and a tert-butyloxycarbonyl (Boc) protected primary amine at the C3 position [1]. In industrial and advanced laboratory procurement, it is primarily sourced as a precursor for solution-phase peptidomimetics, transition-state isosteres, and chiral active pharmaceutical ingredients (APIs) [2]. The presence of the Boc group provides essential chemical orthogonality, allowing the primary alcohol to be selectively oxidized or alkylated without compromising the amine, while the specific β² geometry provides a distinct spatial trajectory compared to standard α-amino acid derivatives [3].
Single-enantiomer (S)-β-amino alcohol scaffold
Defined stereochemistry at benzylic center
N-Boc protected for orthogonal deprotection
Stable under basic/nucleophilic conditions
Positional isomer distinct from α-amino alcohol analogs
Enables oxazolidinone and β-peptide pathways
Procurement substitution with the more common α-amino alcohol, Boc-(S)-phenylalaninol, fundamentally alters the molecular trajectory, shifting the carbon backbone from a 1,3-amino alcohol to a 1,2-amino alcohol and changing the spatial projection of the phenyl ring [1]. This renders the generic substitute structurally incompatible for β-turn mimetics or specific protease inhibitor pockets. Furthermore, substituting with the racemic equivalent (Boc-3-amino-2-phenylpropan-1-ol) introduces severe diastereomeric separation bottlenecks during downstream coupling, often requiring solvent-intensive preparative HPLC [2]. Finally, utilizing the Fmoc-protected analog restricts synthetic freedom, as the Fmoc group is rapidly cleaved under the basic conditions (e.g., NaH) frequently required for O-alkylation of the primary hydroxyl group [3].
When functionalizing the primary hydroxyl group, the Boc-protected target compound demonstrates >95% protecting group retention under strong basic conditions (e.g., NaH), whereas the Fmoc-protected comparator undergoes rapid cleavage, retaining <5% of the protecting group [1].
| Evidence Dimension | Amine protecting group retention |
| Target Compound Data | Boc-(S)-3-amino-2-phenylpropan-1-ol (>95% retention) |
| Comparator Or Baseline | Fmoc-(S)-3-amino-2-phenylpropan-1-ol (<5% retention) |
| Quantified Difference | >90% higher retention of the protecting group |
| Conditions | NaH, DMF, 25°C, 2 hours (standard etherification conditions) |
Procuring the Boc-protected variant is mandatory for synthetic routes requiring aggressive functionalization of the alcohol via strong bases.
Procuring the pre-resolved (S)-enantiomer yields >98% diastereomeric excess (de) during downstream solution-phase coupling, compared to <50% de when utilizing the racemic baseline, which necessitates solvent-intensive preparative HPLC for separation [1].
| Evidence Dimension | Downstream diastereomeric excess (de) after coupling |
| Target Compound Data | Enantiopure Boc-(S)-3-amino-2-phenylpropan-1-ol (>98% de) |
| Comparator Or Baseline | Racemic Boc-3-amino-2-phenylpropan-1-ol (<50% de) |
| Quantified Difference | Eliminates ~50% yield loss to unwanted diastereomers |
| Conditions | Standard EDC/HOBt solution-phase coupling to a chiral amino acid |
Investing in the pre-resolved (S)-enantiomer bypasses costly, low-yield chiral chromatography steps in late-stage API synthesis.
The incorporation of the lipophilic Boc group increases solubility in aprotic organic solvents like dichloromethane (DCM) to >100 mg/mL, representing a >100-fold increase over the unprotected hydrochloride salt baseline, which is largely insoluble (<1 mg/mL) in DCM [1].
| Evidence Dimension | Solubility in aprotic organic solvents (DCM) |
| Target Compound Data | Boc-(S)-3-amino-2-phenylpropan-1-ol (>100 mg/mL) |
| Comparator Or Baseline | Unprotected (S)-3-amino-2-phenylpropan-1-ol hydrochloride (<1 mg/mL) |
| Quantified Difference | >100-fold increase in DCM solubility |
| Conditions | Ambient temperature (25°C) solubility assay |
High solubility in standard organic solvents ensures seamless integration into scalable solution-phase synthesis and simplifies aqueous workups.
Compared to the α-amino alcohol Boc-(S)-phenylalaninol, Boc-(S)-3-amino-2-phenylpropan-1-ol provides a 1,3-amino alcohol backbone (3-carbon spacer) rather than a 1,2-amino alcohol (2-carbon spacer), fundamentally altering the spatial projection of the C2-phenyl ring required for S1 pocket binding [1].
| Evidence Dimension | Heteroatom spacer length and side-chain position |
| Target Compound Data | Boc-(S)-3-amino-2-phenylpropan-1-ol (1,3-amino alcohol, C2-phenyl) |
| Comparator Or Baseline | Boc-(S)-phenylalaninol (1,2-amino alcohol, C2-benzyl) |
| Quantified Difference | 1 additional backbone carbon and altered side-chain attachment point |
| Conditions | Crystallographic or computational modeling of the peptidomimetic backbone |
The specific β² architecture is strictly required to mimic tetrahedral intermediate states in targeted protease inhibitor development.
Due to its high solubility in DCM and the base-stability of the Boc group, this compound is procured for synthesizing β-peptides where the C-terminus must be reduced to an alcohol to prevent further extension or to enhance proteolytic stability [1].
The 1,3-amino alcohol motif serves as a structural surrogate for the tetrahedral intermediate of peptide bond hydrolysis. The specific (S)-configuration of the C2-phenyl group ensures correct spatial alignment within the S1/S1' pockets of target proteases [2].
The orthogonality of the Boc-protected amine allows the primary alcohol to be aggressively O-alkylated using strong bases (e.g., NaH), or oxidized to an aldehyde for subsequent reductive amination, making it a versatile hub for complex chiral API frameworks [3].